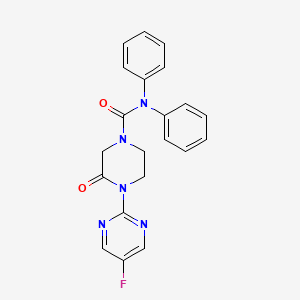
4-(5-fluoropyrimidin-2-yl)-3-oxo-N,N-diphenylpiperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-fluoropyrimidin-2-yl)-3-oxo-N,N-diphenylpiperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a fluoropyrimidine group and a diphenylcarboxamide moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-fluoropyrimidin-2-yl)-3-oxo-N,N-diphenylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the fluoropyrimidine precursor. One common method involves the reaction of 2-chloro-5-fluoropyrimidine with various amines in the presence of potassium carbonate (K₂CO₃) to form the desired fluoropyrimidine intermediate . This intermediate is then coupled with a piperazine derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
4-(5-fluoropyrimidin-2-yl)-3-oxo-N,N-diphenylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The fluoropyrimidine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the carbonyl group.
Coupling Reactions: The compound can be involved in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate (K₂CO₃), various amines, and catalysts such as palladium or copper complexes. Reaction conditions often involve moderate temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or toluene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
科学研究应用
4-(5-fluoropyrimidin-2-yl)-3-oxo-N,N-diphenylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(5-fluoropyrimidin-2-yl)-3-oxo-N,N-diphenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine group can enhance the compound’s binding affinity to these targets, while the piperazine ring and diphenylcarboxamide moiety contribute to its overall stability and activity. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor used in the synthesis of various fluoropyrimidine derivatives.
4-(5-Fluoropyrimidin-2-yl)phenol: Another fluoropyrimidine derivative with different functional groups.
Uniqueness
4-(5-fluoropyrimidin-2-yl)-3-oxo-N,N-diphenylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
4-(5-fluoropyrimidin-2-yl)-3-oxo-N,N-diphenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2/c22-16-13-23-20(24-14-16)26-12-11-25(15-19(26)28)21(29)27(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,13-14H,11-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBQLBRFZHGJRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC=C(C=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[2-(2-fluorophenyl)-2-methoxypropyl]-1-(oxan-4-yl)urea](/img/structure/B2638699.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2638700.png)
![4-(1H-pyrrol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2638701.png)
![N-tert-butyl-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2638703.png)
![2-[(2,5-Dichlorophenyl)sulfanyl]propanoic acid](/img/structure/B2638704.png)
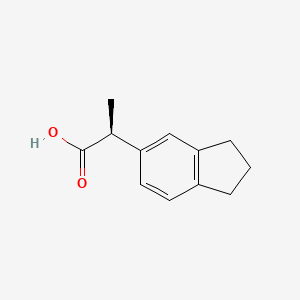
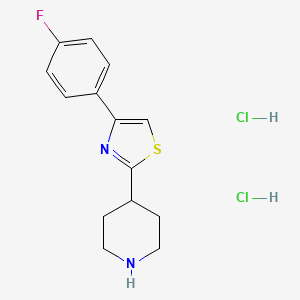
![6-Methyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2638707.png)
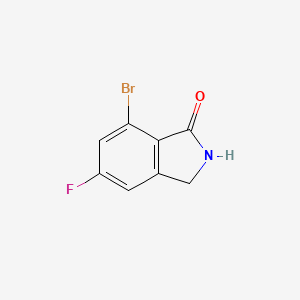
![N-(4-methylbenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide](/img/structure/B2638713.png)
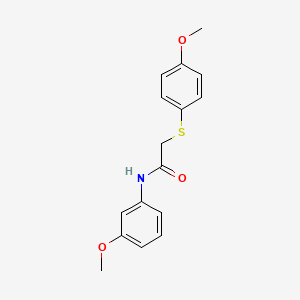
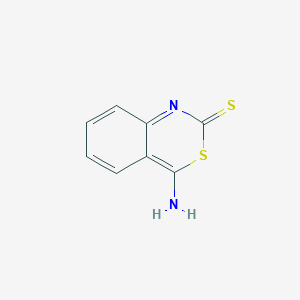
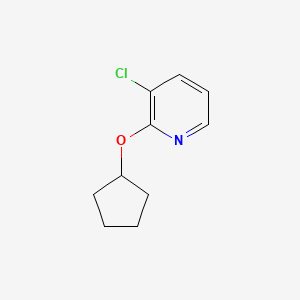
![4-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2638721.png)
